molecular formula C6H11N3O3S2 B11166646 N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide

Cat. No.: B11166646
M. Wt: 237.3 g/mol
InChI Key: MOUBUBFUNMOTJF-UHFFFAOYSA-N
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Description

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate sulfonamide precursors. One common method involves the reaction of 5-(ethoxymethyl)-1,3,4-thiadiazole-2-thiol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide stands out due to its unique combination of an ethoxymethyl group and a methanesulfonamide moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H11N3O3S2

Molecular Weight

237.3 g/mol

IUPAC Name

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide

InChI

InChI=1S/C6H11N3O3S2/c1-3-12-4-5-7-8-6(13-5)9-14(2,10)11/h3-4H2,1-2H3,(H,8,9)

InChI Key

MOUBUBFUNMOTJF-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NN=C(S1)NS(=O)(=O)C

Origin of Product

United States

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